

# Fusarochromanone: A Technical Guide to its Physical, Chemical, and Biological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fusarochromanone**

Cat. No.: **B1674293**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fusarochromanone** (FC101) is a mycotoxin produced by the fungus *Fusarium equiseti*, commonly found in decaying cereal plants in northern latitudes.<sup>[1][2]</sup> Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its potent anti-angiogenic and anti-cancer activities, positioning it as a promising lead compound in drug discovery.<sup>[1][3]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of **Fusarochromanone**, its biological activities, and the experimental methodologies used for its characterization.

## Physical and Chemical Properties

**Fusarochromanone** is a flavonoid distinguished by a unique chromanone structure with two geminal methyl groups at C(2) and an alternating  $\beta$ -keto-amine functionality.<sup>[1][4]</sup> Its structure was elucidated using NMR and mass spectrometry, with the absolute stereochemistry at C(3') determined as 3'-R by X-ray crystallography.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **Fusarochromanone**

| Property          | Value                                                               | Reference                               |
|-------------------|---------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>       | <a href="#">[5]</a>                     |
| Molecular Weight  | 292.33 g/mol                                                        | <a href="#">[5]</a>                     |
| Melting Point     | 132 - 134 °C                                                        | <a href="#">[5]</a>                     |
| Appearance        | Solid                                                               | <a href="#">[5]</a>                     |
| Solubility        | Poorly to moderately water-soluble.                                 | <a href="#">[1]</a> <a href="#">[6]</a> |
| IUPAC Name        | 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one | <a href="#">[7]</a>                     |
| InChI Key         | COSICWYFCAPPJB-UHFFFAOYSA-N                                         | <a href="#">[7]</a>                     |
| SMILES            | CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C                          | <a href="#">[7]</a>                     |

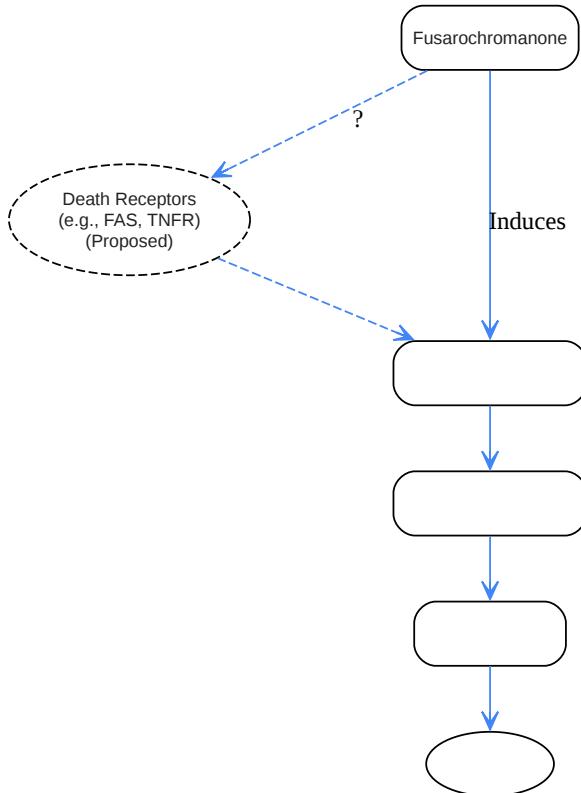
Table 2: Spectral Data for **Fusarochromanone** and a Derivative

| Compound                    | <sup>1</sup> H NMR (400 MHz, CD <sub>3</sub> OD)                                                                                            | <sup>13</sup> C NMR (100 MHz, CD <sub>3</sub> OD)                                                                                                  | HRESIMS m/z                | Reference                       |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------|---------------------------------|
| Deacetyl fusarochromene (1) | $\delta$ 7.61 (1H, d, J=9.0, H-7), 6.58 (1H, d, J=10.0, H-4), 6.12 (1H, d, J=9.0, H-8), 5.65 (1H, d, J=10.0, H-3), 3.82 (1H, s, H-11, H-12) | m, H-4'a), 3.77 (1H, m, H-3'), 3.67 (1H, dd, J=10.7, 5.5, H-4'b), 3.36 (1H, m, H-2'a), 3.21 (1H, dd, J=18.0, 8.3, H-2'b), 1.40 (6H, s, H-11, H-12) | Not provided in detail     | [M+H] <sup>+</sup> 277.1535 [8] |
| Fusarochromanone (FC101)    | Purity confirmed by <sup>1</sup> H-NMR                                                                                                      | Purity confirmed by <sup>13</sup> C-NMR                                                                                                            | [M-H] <sup>-</sup> 291.135 | [6][7]                          |

## Biological Activities and Signaling Pathways

**Fusarochromanone** exhibits potent in-vitro growth inhibitory effects against a range of cancer cell lines, with IC<sub>50</sub> values in the nanomolar to low micromolar range.[1][9][10] Its anti-cancer activity is attributed to the induction of apoptosis and the modulation of key signaling pathways. [1][9]

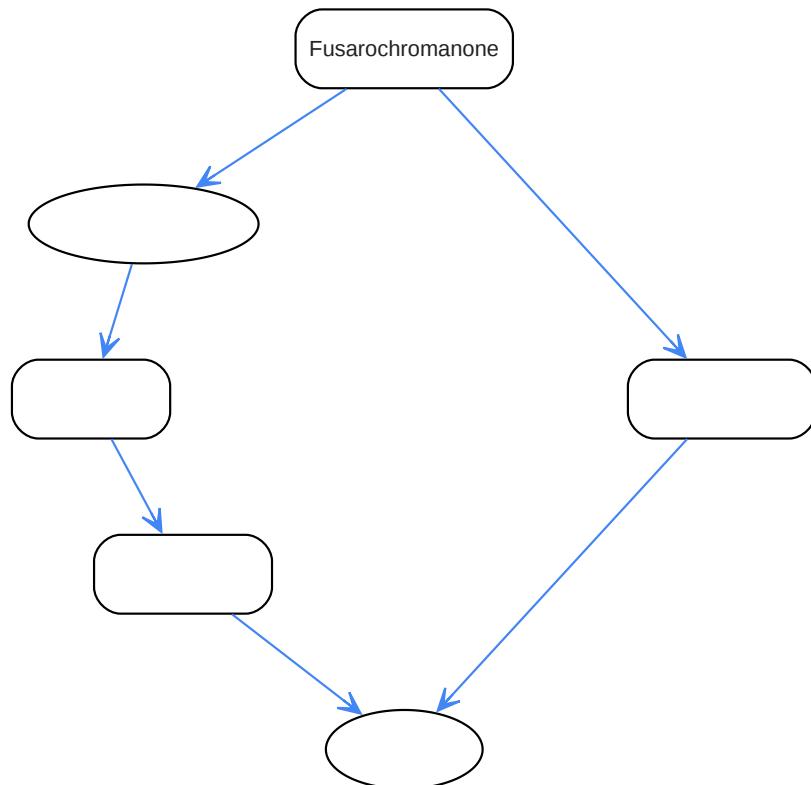
Table 3: In-vitro Growth Inhibitory Effects (IC<sub>50</sub>) of **Fusarochromanone**


| Cell Line                             | Cancer Type           | IC <sub>50</sub> Value | Reference                               |
|---------------------------------------|-----------------------|------------------------|-----------------------------------------|
| HaCat                                 | Pre-malignant skin    | 10nM - 2.5μM           | <a href="#">[1]</a> <a href="#">[9]</a> |
| P9-WT                                 | Malignant skin        | 10nM - 2.5μM           | <a href="#">[1]</a> <a href="#">[9]</a> |
| MCF-7                                 | Low malignant breast  | 10nM - 2.5μM           | <a href="#">[1]</a> <a href="#">[9]</a> |
| MDA-231                               | Malignant breast      | 10nM - 2.5μM           | <a href="#">[1]</a> <a href="#">[9]</a> |
| SV-HUC                                | Pre-malignant bladder | 10nM - 2.5μM           | <a href="#">[1]</a> <a href="#">[9]</a> |
| UM-UC14                               | Malignant bladder     | 10nM - 2.5μM           | <a href="#">[1]</a> <a href="#">[9]</a> |
| PC3                                   | Malignant prostate    | 10nM - 2.5μM           | <a href="#">[1]</a> <a href="#">[9]</a> |
| Human microvascular endothelial cells | -                     | 50 nM                  | <a href="#">[3]</a>                     |
| Human melanoma                        | Melanoma              | < 10 nM                | <a href="#">[3]</a>                     |
| Small cell lung cancer                | Lung Cancer           | < 10 nM                | <a href="#">[3]</a>                     |

## Signaling Pathways Modulated by Fusarochromanone

**Fusarochromanone**'s molecular mechanism involves the modulation of at least three key cellular signaling pathways: the extrinsic apoptosis pathway, the MAPK/JNK pathway, and the mTOR pathway.[\[1\]](#)

### 1. Extrinsic Apoptosis Pathway:

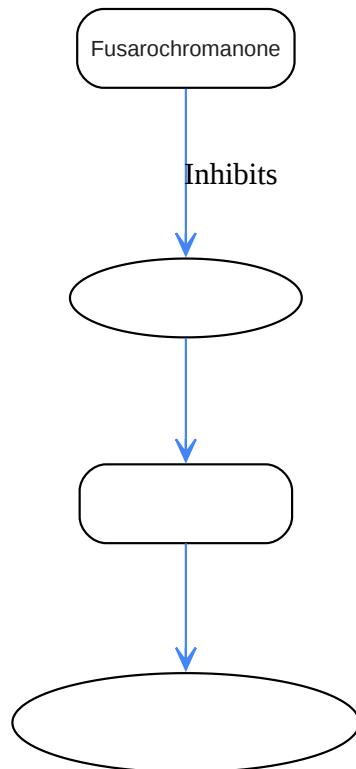

**Fusarochromanone** induces apoptosis through a caspase-dependent extrinsic pathway.[\[1\]](#) This is evidenced by the activation of caspase-8 and caspase-3, leading to the cleavage of PARP.[\[1\]](#)[\[11\]](#) It does not, however, affect the expression of Bcl-2 family proteins, suggesting the intrinsic mitochondrial pathway is not involved.[\[1\]](#)[\[11\]](#) While direct interaction with death receptors like TNF- $\alpha$  and FAS has been proposed for future investigation, it is not yet confirmed.[\[1\]](#)

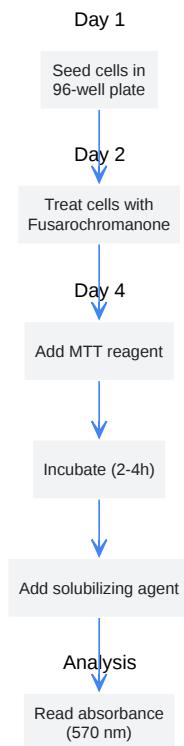
[Click to download full resolution via product page](#)

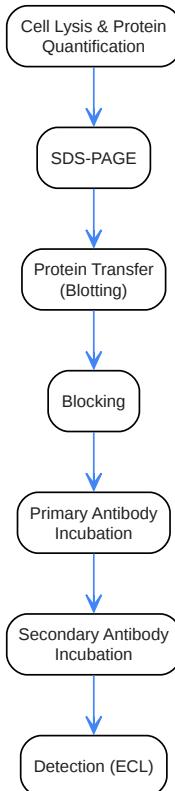
### Fusarochromanone-induced extrinsic apoptosis pathway.

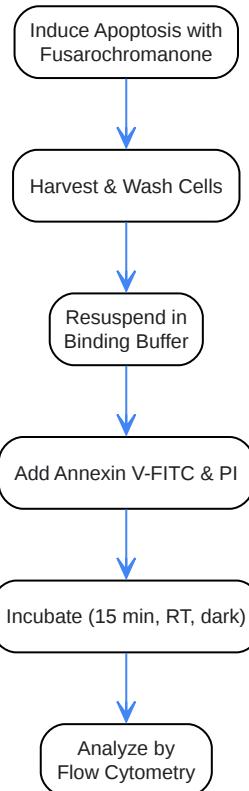
#### 2. MAPK/JNK Signaling Pathway:

**Fusarochromanone** treatment leads to the induction of reactive oxygen species (ROS).<sup>[12]</sup> <sup>[13]</sup> This increase in ROS activates the JNK pathway, a key component of the MAPK signaling cascade often associated with cellular stress and apoptosis.<sup>[13]</sup> The activation of JNK by **Fusarochromanone**-induced ROS is mediated through the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).<sup>[12]</sup> Interestingly, **Fusarochromanone** does not appear to affect the phosphorylation of ERK1/2 but does induce the phosphorylation of p38 MAPK.<sup>[1]</sup><sup>[11]</sup>





[Click to download full resolution via product page](#)


### Fusarochromanone's effect on MAPK/JNK signaling.


#### 3. mTOR Signaling Pathway:

**Fusarochromanone** has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.<sup>[1][11]</sup> This is demonstrated by the reduced phosphorylation of 4E-BP1, a downstream effector of mTOR.<sup>[1]</sup> The exact mechanism by which **Fusarochromanone** inhibits the upstream components of the mTOR pathway is yet to be fully elucidated.









[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biological activities of fusarochromanone: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item -  $^{13}\text{C}$ - and  $^1\text{H}$ -NMR chemical shift data ( $J$  in Hz) of compounds 1–4 ( $\delta$  ppm). - figshare - Figshare [figshare.com]
- 3. Mechanism of p38 MAP kinase activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dojindo.com [dojindo.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Fusarochromanone | C15H20N2O4 | CID 107777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New Fusarochromanone Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusarochromanone-induced reactive oxygen species results in activation of JNK cascade and cell death by inhibiting protein phosphatases 2A and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- To cite this document: BenchChem. [Fusarochromanone: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674293#physical-and-chemical-properties-of-fusarochromanone>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)